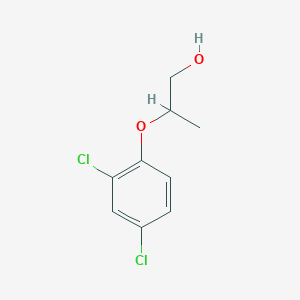

2-(2,4-Dichlorophenoxy)propan-1-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2,4-dichlorophenoxy)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O2/c1-6(5-12)13-9-3-2-7(10)4-8(9)11/h2-4,6,12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZNUAGYLOVVPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20325762 | |

| Record name | 2-(2,4-dichlorophenoxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98919-13-2 | |

| Record name | 2-(2,4-dichlorophenoxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2-(2,4-Dichlorophenoxy)propan-1-ol

The most established and logical synthetic route to this compound is through the chemical reduction of its corresponding carboxylic acid, 2-(2,4-dichlorophenoxy)propanoic acid (also known as Dichlorprop), or its esters. This transformation targets the carbonyl group of the acid or ester, converting it to a primary alcohol.

A principal reagent for this purpose is Lithium Aluminium Hydride (LiAlH₄), a potent reducing agent widely used in organic synthesis for the reduction of esters and carboxylic acids to alcohols. commonorganicchemistry.combyjus.comwikipedia.org The synthesis of the related compound, 2-(2,4-dichlorophenoxy)propionaldehyde, explicitly uses this compound as its starting material, confirming the alcohol's role as a stable, accessible intermediate derived from its acid precursor. prepchem.com

Another viable, though less common, pathway is the Williamson ether synthesis, reacting the sodium salt of 2,4-dichlorophenol (B122985) (sodium 2,4-dichlorophenate) with a suitable three-carbon electrophile such as 1-chloro-2-propanol. This method builds the ether linkage directly. masterorganicchemistry.comlibretexts.org

The mechanism of synthesis via reduction involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the carboxylic acid or its ester derivative.

When using Lithium Aluminium Hydride on a carboxylic acid like Dichlorprop (B359615), the reaction proceeds in distinct steps:

De-protonation: The first hydride ion acts as a base, removing the acidic proton from the carboxylic acid group to form a lithium carboxylate salt and evolving hydrogen gas.

Nucleophilic Acyl Substitution: A second molecule of LiAlH₄ delivers a hydride to the carbonyl carbon of the carboxylate salt. This forms a tetrahedral intermediate which then collapses, eliminating an aluminate species to form an aldehyde.

Aldehyde Reduction: The aldehyde formed in situ is highly reactive towards LiAlH₄ and is immediately reduced to the corresponding primary alcohol. A final aqueous or acidic workup is required to protonate the resulting alkoxide and to decompose any excess hydride reagent. byjus.comic.ac.uk

In the Williamson ether synthesis approach, the mechanism is a classic Sₙ2 reaction. The phenoxide ion, a potent nucleophile, attacks the electrophilic carbon atom bearing a leaving group (e.g., a halogen like chlorine in 1-chloro-2-propanol), displacing the leaving group in a single concerted step to form the ether bond. masterorganicchemistry.comlibretexts.orgkhanacademy.org

Optimizing the synthesis of this compound is critical for achieving high yield and purity. The key parameters differ depending on the chosen synthetic route.

For the reduction using Lithium Aluminium Hydride , the following conditions are crucial:

Anhydrous Conditions: LiAlH₄ reacts violently with water. Therefore, the reaction must be carried out in dry, aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). commonorganicchemistry.combyjus.com

Temperature Control: The reaction is highly exothermic. It is typically initiated at a low temperature (e.g., 0 °C) by slowly adding the carboxylic acid or ester to a suspension of LiAlH₄ to control the reaction rate and prevent side reactions. commonorganicchemistry.com

Reagent Stoichiometry: A slight excess of LiAlH₄ is often used to ensure the complete conversion of the starting material.

Work-up Procedure: A careful, sequential addition of water and/or aqueous acid is necessary to quench the excess reagent and hydrolyze the aluminum-alkoxide complexes to liberate the final alcohol product. ic.ac.uk

Table 1: Reaction Parameters for LiAlH₄ Reduction

| Parameter | Condition | Rationale |

|---|---|---|

| Solvent | Anhydrous Diethyl Ether or THF | Prevents violent reaction of LiAlH₄ with water; solubilizes reactants. |

| Temperature | 0 °C to room temperature | Controls exothermic reaction; minimizes side products. |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents reaction of LiAlH₄ with atmospheric moisture. |

| Work-up | Sequential addition of H₂O, NaOH(aq) | Safely quenches excess reagent and precipitates aluminum salts for easy removal. |

For the Williamson ether synthesis , optimization focuses on maximizing the efficiency of the Sₙ2 reaction:

Precursor Compounds and Related Chemical Syntheses (e.g., 2,4-Dichlorophenoxyacetic Acid and its Esters)

The primary precursor to this compound is 2-(2,4-dichlorophenoxy)propanoic acid (Dichlorprop). The synthesis of Dichlorprop and the closely related 2,4-Dichlorophenoxyacetic acid (2,4-D) is well-documented. wikipedia.orgsigmaaldrich.comnih.govepa.gov

Two main industrial processes are used for the production of these phenoxyalkanoic acids: researchgate.net

Chlorination then Condensation: Phenol is first chlorinated to produce 2,4-dichlorophenol. This intermediate is then condensed with the sodium salt of a chloroalkanoic acid (e.g., sodium 2-chloropropanoate for Dichlorprop) in an alkaline medium. This is a Williamson ether synthesis. researchgate.netresearchgate.net

Condensation then Chlorination: Phenol is first condensed with a chloroalkanoic acid to form a phenoxyalkanoic acid (e.g., 2-phenoxypropanoic acid). This product is then selectively chlorinated in the ortho and para positions of the phenyl ring to yield the final product. researchgate.netgoogle.com

The first route, involving the condensation of 2,4-dichlorophenol, is common. A typical lab-scale or industrial synthesis of Dichlorprop involves reacting 2,4-dichlorophenol with 2-chloropropionic acid in the presence of a base like potassium hydroxide and a solvent such as dimethyl sulfoxide (DMSO), followed by acidification. google.com

Table 2: Synthesis of Dichlorprop Precursor

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,4-Dichlorophenol | 2-Chloropropionic Acid | Potassium Hydroxide | DMSO | 80 °C | ~93% | google.com |

Ester forms of these acids, such as the butyl or 2-ethylhexyl esters, are typically produced by Fischer esterification of the carboxylic acid with the corresponding alcohol in the presence of an acid catalyst. rsc.org

Chemical Derivatization for Enhanced Reactivity or Analytical Utility

The chemical derivatization of this compound is primarily performed to enhance its suitability for analysis, particularly by gas chromatography-mass spectrometry (GC-MS). The polar hydroxyl (-OH) group makes the alcohol less volatile and can lead to poor chromatographic peak shape. Derivatization masks this polar group, increasing volatility and thermal stability.

Common derivatization strategies for hydroxyl groups include:

Silylation: This involves reacting the alcohol with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the hydroxyl group into a trimethylsilyl (B98337) (TMS) ether (-O-Si(CH₃)₃). This is a very common technique for preparing alcohols for GC analysis.

Acylation: The alcohol can be converted into an ester by reacting it with an acylating agent, such as an acid anhydride (B1165640) or acid chloride (e.g., trifluoroacetic anhydride). This replaces the hydrogen of the hydroxyl group with an acyl group, increasing volatility.

These techniques are widely applied to analytes with active hydrogen groups, including alcohols, phenols, and carboxylic acids, to improve their chromatographic behavior.

Environmental Fate and Biogeochemical Cycling

Pathways of Environmental Attenuation for 2-(2,4-Dichlorophenoxy)propan-1-ol and Related Phenoxy Compounds

The primary routes for the environmental breakdown of this compound and similar phenoxy compounds include microbial biodegradation, photochemical transformation, and to a lesser extent, hydrolysis. nih.govcapes.gov.brnufarm.com The efficiency of these processes is influenced by various environmental factors such as temperature, pH, oxygen availability, and the presence of specific microbial populations. nih.gov

Microbial Biodegradation as a Dominant Transformation Process

Microbial degradation is a key factor in the transformation of phenoxy acid herbicides in the environment. nih.gov A diverse range of microorganisms, including bacteria and fungi, have demonstrated the ability to break down these compounds. nih.gov Genera such as Pseudomonas, Sphingomonas, Cupriavidus, and Achromobacter are among the bacteria known to be involved in the biodegradation of phenoxy herbicides like 2,4-D. nih.gov The rate and extent of biodegradation are dependent on environmental conditions and the specific structure of the compound. nih.gov

Under aerobic conditions, the biodegradation of phenoxy compounds is generally rapid and efficient. nih.gov The initial step in the aerobic degradation of many phenoxy herbicides involves the cleavage of the ether linkage, often leading to the formation of corresponding chlorophenols. nih.gov For instance, the degradation of 2,4-D typically yields 2,4-dichlorophenol (B122985) (2,4-DCP). nih.govnih.gov This is followed by the cleavage of the aromatic ring, eventually leading to the formation of simpler aliphatic acids that can be integrated into central metabolic pathways like the tricarboxylic acid cycle. nih.govfrontiersin.org Studies on related compounds have shown complete degradation within relatively short timeframes. For example, both enantiomers of racemic (RS)-2-phenoxypropanoic acid were completely degraded within 12 days in aerobic incubations with activated sludge. oup.com Similarly, in a limestone aquifer, MCPA, dichlorprop (B359615), and mecoprop (B166265) were reduced from 2,000 µg/L to below the detection limit within 14 days under aerobic conditions. nih.gov

The process of aerobic degradation can be influenced by the stereochemistry of the molecule. In the case of chiral phenoxyalkanoic acids, enantiomers may be degraded at different rates. For (RS)-2-phenoxypropanoic acid, the (R)-enantiomer was degraded first, followed by the (S)-enantiomer. oup.com The presence of nutrients can also stimulate the mineralization of these herbicides, particularly at higher concentrations. nih.gov

In the absence of oxygen, the biodegradation of phenoxy compounds is significantly slower than under aerobic conditions. nih.govnih.gov Some studies have reported no discernible degradation of phenoxyalkanoic acid herbicides over extended periods (100-200 days) under microbially active anaerobic conditions. nih.gov The slower degradation rates are attributed to the fact that bacteria have fewer energy sources available under anaerobic conditions. nih.gov

When anaerobic degradation does occur, the pathways differ from aerobic routes. A key initial step often involves the reductive removal of hydroxyl groups from the phenolic structure, followed by the reduction of the aromatic ring to form alicyclic compounds. nih.gov The degradation of benzoate, a common intermediate in the anaerobic breakdown of aromatic compounds, begins with its activation to benzoyl-CoA. nih.gov The central pathway then involves the dearomatization of the benzoyl-CoA ring. nih.gov For phenoxy acids, the final decomposition product under anaerobic conditions can be methane, although the presence of nonvolatile organic carbon has also been noted as evidence of anaerobic degradation. nih.gov

Photochemical Transformation and Photolysis Kinetics

Photochemical transformation, or photolysis, is another significant pathway for the degradation of phenoxy compounds in the environment, particularly in sunlit surface waters. nih.govcdc.gov The efficiency of this process is influenced by factors such as the wavelength of light, pH, and the presence of other substances in the water that can act as photosensitizers. nih.gov

The photochemical behavior of dichlorprop, a closely related compound, was found to be complex, yielding numerous photoproducts. nih.gov At low concentrations, the main photoproducts identified were 4-chloropyrocatechol, 2-chlorophenol, 4-chlorophenol, and 2,4-dichlorophenol. nih.gov The presence of a chlorine atom at the 2-position of the aromatic ring significantly influences the photochemical behavior. nih.gov In the atmosphere, vapor-phase 2,4-D is degraded by reaction with photochemically generated hydroxyl radicals, with an estimated half-life of about 19 hours. cdc.gov

Hydrolytic Stability in Aqueous Environments

Hydrolysis is a chemical reaction with water that can contribute to the degradation of certain forms of phenoxy compounds, particularly their ester formulations. nih.govjuniperpublishers.com The rate of hydrolysis is dependent on the structure of the herbicide, water pH, and temperature. nih.govresearchgate.net Generally, the rate of hydrolytic degradation increases at higher temperatures and in alkaline (high pH) water. nih.govjuniperpublishers.com

Ester forms of phenoxy herbicides hydrolyze to the corresponding acid anion, a process that usually occurs within a day in the aqueous environment. juniperpublishers.com For instance, the hydrolysis half-life of 2,4-D esters is much shorter at pH 9 than at pH 6. juniperpublishers.com However, the acid form of these herbicides, which is the primary concern for persistence, is generally stable to hydrolysis under typical environmental conditions. cdc.govepa.gov

Environmental Persistence and Half-Life Determination in Abiotic and Biotic Systems

The environmental persistence of this compound and related phenoxy compounds is a measure of how long they remain in the environment before being broken down. This is often expressed as a half-life, which is the time it takes for half of the initial amount of the compound to degrade. The half-life can vary significantly depending on the environmental compartment (soil, water) and the prevailing conditions (aerobic vs. anaerobic, temperature, etc.). nih.govjuniperpublishers.com

Microbial degradation is the primary factor influencing the persistence of phenoxy herbicides in soil and water. nih.govresearchgate.net In aerobic environments, the half-life is generally short. For example, the half-life of 2,4-D in aerobic soil has been reported to be around 6.2 to 10 days. wikipedia.orgorst.edu In aerobic aquatic environments, the half-life of 2,4-D is approximately 15 days. cdc.govwikipedia.org

Under anaerobic conditions, persistence is much greater. The half-life of 2,4-D in anaerobic aquatic environments can range from 41 to 333 days. cdc.govwikipedia.org This highlights the critical role of oxygen in the rapid breakdown of these compounds.

The persistence of phenoxy compounds can also be affected by seasonal changes. In temperate zones, these compounds may accumulate in surface waters during the winter due to lower water temperatures, which slow down biodegradation rates, and shorter days, which reduce the efficiency of photolysis. nih.gov

Table 1: Environmental Half-Life of Related Phenoxy Compounds

Table 2: Chemical Compounds Mentioned

Environmental Mobility and Transport Mechanisms

Leaching Potential in Soil Profiles

There is a lack of specific studies investigating the movement of this compound through soil profiles. Research on the parent compound, Dichlorprop, indicates it is considered to have a high potential for mobility and can leach in various soil types, with factors like soil composition, organic matter content, and the presence of macropores influencing the extent of leaching. cdc.govnih.govnih.gov However, without dedicated studies on this compound, its potential to contaminate groundwater through leaching remains unquantified.

Runoff and Aquatic Transport Dynamics

Similarly, specific data on the transport of this compound from terrestrial to aquatic environments via surface runoff is not available in the reviewed literature. For the parent herbicide Dichlorprop, runoff from treated fields is recognized as a potential pathway for entry into surface water bodies. wikipedia.org The dynamics of this process for this compound, which would depend on its persistence on soil surfaces and its interaction with water, have not been documented.

Volatilization Characteristics

The volatilization potential of this compound, which is its tendency to become a vapor and move into the atmosphere, has not been specifically reported. While Dichlorprop itself has low volatility, its formulation can influence this characteristic. cdc.gov The volatility of this compound would be determined by its own vapor pressure, a value that is not available in the consulted sources.

Microbial Degradation Pathways and Molecular Mechanisms

Isolation and Characterization of Microbial Strains Involved in Phenoxy Compound Biotransformation

The ability to degrade phenoxy compounds is distributed among a diverse range of microorganisms, which can be isolated from contaminated soils and water. nih.gov These microbes, including both bacteria and fungi, can work individually as pure cultures or synergistically in consortia to achieve complete mineralization of these herbicides. researchgate.netmedcraveonline.com The process of biotransformation involves converting organic compounds from one form to another, often reducing their persistence and toxicity. medcraveonline.com

Numerous bacterial strains capable of degrading phenoxy herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) and dichlorprop (B359615) have been isolated and characterized. nih.gov These bacteria are considered the primary drivers of degradation in soil environments. nih.govresearchgate.net

Pure cultures are single species of microorganisms that have been shown to effectively metabolize these compounds. A classic example is Cupriavidus necator JMP134 (also known as Ralstonia eutropha or Alcaligenes eutrophus), in which the degradation pathway for 2,4-D is extensively studied. researchgate.netnih.gov This strain utilizes the plasmid pJP4, which carries the tfd genes that encode the enzymes for the 2,4-D catabolic pathway. nih.gov Another efficient degrader is Sphingomonas herbicidovorans MH , which demonstrates enantioselective degradation, preferentially breaking down the (S)-enantiomer of chiral herbicides like dichlorprop. nih.gov This enantioselectivity is due to specific, inducible uptake systems for each enantiomer. nih.gov Other notable pure cultures include Pseudomonas cepacia AC1100 , which metabolizes 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), and Cupriavidus gilardii T-1 , which shows a degradation rate for 2,4-D that is 3.39 times faster than the model strain JMP134. researchgate.netresearchgate.netnih.gov

Bacterial consortia, which are communities of different bacterial species, can also be highly effective. For instance, combined cell suspensions of P. cepacia AC1100 and C. necator JMP134 can degrade both 2,4,5-T and 2,4-D when these are the sole substrates. researchgate.netnih.gov However, mixtures of the two herbicides can sometimes be toxic to the microbial community, leading to the accumulation of intermediate metabolites like 2,4-dichlorophenol (B122985) and 2,4,5-trichlorophenol. nih.gov To overcome such limitations, a new strain, RHJ1, was engineered by transferring the pJP4 plasmid from JMP134 into AC1100, enabling the new strain to efficiently degrade mixtures of both herbicides. researchgate.netnih.gov Studies on defined bacterial consortia, such as one containing Bacillus thuringiensis B1(2015b) and Pseudomonas moorei KB4, have demonstrated effective degradation of other pollutants and highlight the potential of bioaugmentation for wastewater treatment. nih.gov

Table 1: Selected Pure Bacterial Cultures and Their Role in Phenoxy Herbicide Degradation

| Bacterial Strain | Degraded Compound(s) | Key Characteristics |

|---|---|---|

| Cupriavidus necator JMP134 | 2,4-D | Model organism for 2,4-D degradation; contains the tfd gene-carrying plasmid pJP4. researchgate.netnih.govnih.gov |

| Sphingomonas herbicidovorans MH | Dichlorprop, Mecoprop (B166265), 2,4-D | Exhibits enantioselective degradation, preferring the (S)-enantiomer of dichlorprop. nih.govtandfonline.com |

| Pseudomonas cepacia AC1100 | 2,4,5-T | Can be used in consortia or as a basis for engineered strains for broader degradation. researchgate.netnih.gov |

| Cupriavidus gilardii T-1 | 2,4-D, MCPA, Dichlorprop | Degrades 2,4-D significantly faster than C. necator JMP134. researchgate.net |

| Sphingomonas sp. TFD44 | Racemic dichlorprop | Capable of utilizing both enantiomers of dichlorprop. tandfonline.com |

| Delftia sp. | 2,4-D | Indigenous strain capable of detoxification and degradation of 2,4-D. mdpi.com |

| Achromobacter sp. LZ35 | 2,4-D, MCPA | Can utilize both herbicides as a sole carbon source. mdpi.comprakritimitrango.com |

Fungi also play a significant role in the breakdown of phenoxy herbicides. nih.gov Various fungal genera, including Aspergillus, Penicillium, Trichoderma, Fusarium, and Verticillium, have been identified as capable degraders. nih.govd-nb.infonih.gov Fungal degradation can occur through several mechanisms, including the production of extracellular oxidative enzymes that modify the herbicide, facilitating its absorption and subsequent breakdown within the fungal cells. researchgate.net

The white-rot fungus Rigidoporus sp. FMD21 , for example, has been shown to degrade both 2,4-D and 2,4,5-T, with a degradation rate that correlates positively with its laccase activity. d-nb.infonih.gov This suggests that laccase is a dominant enzyme in the degradation process for this fungus. nih.gov Fungi isolated from marine invertebrates, such as species of Cladosporium, Aspergillus, Penicillium, and Tritirachium, have also demonstrated the ability to biotransform 2,4-dichlorophenol, a common intermediate in phenoxy herbicide degradation. researchgate.net

Studies have shown that some fungi can use these herbicides as a source of carbon and energy. nih.gov For instance, two strains of Penicillium crustosum were able to grow in the presence of 2,4-D and remove it from wastewater. researchgate.net The degradation of 2,4-D by fungi often proceeds through the formation of 2,4-dichlorophenol as a primary intermediate metabolite. researchgate.net

Table 2: Fungal Genera Involved in Phenoxy Herbicide Degradation

| Fungal Genus | Degraded Compound(s) | Noteworthy Findings |

|---|---|---|

| Rigidoporus | 2,4-D, 2,4,5-T | Degradation rate is proportional to laccase activity; also utilizes cytochrome P450 enzymes. d-nb.infonih.gov |

| Aspergillus | 2,4-D, 2,4-DCP | Known to degrade 2,4-D; marine-derived species can biotransform 2,4-DCP. nih.govnih.govresearchgate.net |

| Penicillium | 2,4-D, 2,4-DCP | Strains can use 2,4-D as a carbon source and remove it from wastewater. nih.govnih.govresearchgate.netresearchgate.net |

| Fusarium | 2,4-D, 2,4,5-T | Species isolated from polluted soil show degradation capabilities. d-nb.infonih.gov |

| Verticillium | 2,4-D, 2,4,5-T | Species isolated from polluted soil show degradation capabilities. d-nb.infonih.gov |

| Mortierella | 2,4-D | An endemic soil fungus that can degrade 2,4-D. nih.govresearchgate.net |

Enzymology of 2-(2,4-Dichlorophenoxy)propan-1-ol Degradation and Related Processes

The microbial degradation of phenoxy compounds is an enzymatic process. nih.gov A series of specialized enzymes work in a stepwise fashion to break down the aromatic ring and side chains of these molecules, ultimately converting them into metabolites that can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. researchgate.netnih.gov

Oxygenases and dehalogenases are crucial enzymes in the initial steps of phenoxy herbicide degradation. They are responsible for cleaving the ether linkage and removing chlorine atoms from the aromatic ring, which are key to detoxifying the compound.

Oxygenases are enzymes that incorporate oxygen into their substrates. In the context of 2,4-D degradation, the most well-characterized pathway begins with an α-ketoglutarate-dependent 2,4-D dioxygenase, encoded by the tfdA gene. researchgate.netnih.gov This enzyme cleaves the ether bond connecting the side chain to the aromatic ring, yielding 2,4-dichlorophenol (2,4-DCP). researchgate.netnih.gov The resulting 2,4-DCP is then hydroxylated by a 2,4-DCP hydroxylase (TfdB), another type of oxygenase, to form 3,5-dichlorocatechol (B76880). researchgate.netresearchgate.net This catechol derivative is subsequently cleaved by a chlorocatechol 1,2-dioxygenase (TfdC), which opens the aromatic ring, a critical step leading to complete mineralization. researchgate.netnih.gov

Dehalogenases catalyze the removal of halogen atoms. While the primary 2,4-D pathway involves removal of the side chain before ring cleavage, alternative pathways exist where reductive dehalogenation occurs first. nih.gov This involves a dehalogenase enzyme removing a chlorine atom from the 2-position to form 4-chlorophenoxyacetic acid. nih.gov Dehalogenation is a key step in the breakdown of many halogenated pollutants. researchgate.net Hydrolytic dehalogenases, for example, cleave carbon-halogen bonds and are seen as eco-friendly tools for bioremediation. mdpi.com

Following the initial oxygenase-driven reactions, a series of hydrolases and other enzymes continue the breakdown of the intermediate products.

In the canonical tfd pathway, after the aromatic ring is opened by TfdC to form 2,4-dichloro-cis,cis-muconate, a chloromuconate cycloisomerase (TfdD) converts it into 2-chlorodienelactone. researchgate.netnih.gov This intermediate is then acted upon by a hydrolase called chlorodienelactone hydrolase (TfdE), which converts it to 2-chloromaleylacetate. researchgate.netnih.gov Finally, reductases such as chloromaleylacetate reductase and maleylacetate (B1240894) reductase (TfdF) convert this compound into intermediates that can enter the TCA cycle. researchgate.netnih.gov

In the context of chiral herbicides like dichlorprop, hydrolases such as lipases can play a role in enantioselective degradation. Research on Aspergillus niger lipase (B570770) (ANL) demonstrated its ability to enantioselectively hydrolyze dichlorprop methyl ester. nih.gov This study suggested that histidine, arginine, and tryptophan residues are essential for the lipase's catalytic activity, and that hydrogen bonds between the herbicide and the enzyme's catalytic residues are responsible for the observed enantioselectivity. nih.gov

Cytochrome P450 monooxygenases (CYPs or P450s) are a large and versatile family of heme-thiolate proteins that catalyze a wide range of oxidative reactions, including the metabolism of many herbicides. mdpi.comyoutube.com They are found in virtually all organisms and are key players in detoxification processes. nih.gov

In fungi, P450 enzymes have been implicated in the degradation of phenoxy herbicides. nih.gov Studies with the white-rot fungus Rigidoporus sp. FMD21 showed that the degradation of 2,4-D and 2,4,5-T was slowed by P450 inhibitors, indicating that these enzymes are involved in the process. d-nb.infonih.gov It is suggested that a P450-type enzyme catalyzes the transformation of 2,4-D into 2,4-DCP. nih.gov Fungal P450s are known to perform hydroxylation reactions, which is a key step in metabolizing hydrophobic herbicides into more water-soluble compounds. mdpi.com

In plants and other organisms, P450s are well-known for conferring metabolic resistance to herbicides. nih.gov For example, the P450 gene CYP81A10v7 from the weed Lolium rigidum was shown to confer resistance to at least five different classes of herbicides. nih.gov Similarly, other P450s like CYP77B34 and CYP709C56 have been identified in weeds and shown to metabolize various herbicides through reactions like O-demethylation and hydroxylation. mdpi.comnih.gov These enzymes function by abstracting a hydrogen atom from the substrate to form a radical intermediate, which then rebounds with a hydroxyl group, effectively inserting an oxygen atom into a C-H bond. youtube.com

Table 3: Key Enzymes in the Degradation of Phenoxy Herbicides

| Enzyme Class | Specific Enzyme (Gene) | Function | Organism/Pathway |

|---|---|---|---|

| Oxygenase | 2,4-D dioxygenase (TfdA) | Cleavage of the ether side chain from 2,4-D to form 2,4-DCP. researchgate.netnih.gov | Cupriavidus necator JMP134 |

| Oxygenase | 2,4-DCP hydroxylase (TfdB) | Hydroxylation of 2,4-DCP to form 3,5-dichlorocatechol. researchgate.netnih.gov | Cupriavidus necator JMP134 |

| Oxygenase | Chlorocatechol 1,2-dioxygenase (TfdC) | ortho-cleavage of the aromatic ring of dichlorocatechol. researchgate.netnih.gov | Cupriavidus necator JMP134 |

| Isomerase | Chloromuconate cycloisomerase (TfdD) | Converts 2,4-dichloro-cis,cis-muconate to 2-chlorodienelactone. researchgate.netnih.gov | Cupriavidus necator JMP134 |

| Hydrolase | Chlorodienelactone hydrolase (TfdE) | Converts 2-chlorodienelactone to 2-chloromaleylacetate. researchgate.netnih.gov | Cupriavidus necator JMP134 |

| Reductase | Maleylacetate reductase (TfdF) | Reduces chloromaleylacetate, leading to TCA cycle intermediates. researchgate.netnih.gov | Cupriavidus necator JMP134 |

| Hydrolase | Aspergillus niger lipase (ANL) | Enantioselective hydrolysis of dichlorprop methyl ester. nih.gov | Aspergillus niger |

| Monooxygenase | Cytochrome P450 (CYP) | Hydroxylation and transformation of 2,4-D to 2,4-DCP. nih.gov | Rigidoporus sp. FMD21 |

Identification and Functional Analysis of Catabolic Genes (e.g., tfd Genes)

The microbial degradation of phenoxyalkanoic acid herbicides, including dichlorprop and the related compound 2,4-dichlorophenoxyacetic acid (2,4-D), is often mediated by a set of well-characterized catabolic genes known as tfd genes. researchgate.netnih.gov These genes are frequently located on plasmids, which facilitates their transfer between different bacterial species and contributes to the widespread ability of soil microorganisms to degrade these herbicides. nih.gov

The tfd gene clusters encode the enzymes responsible for the sequential breakdown of the herbicide molecule. For instance, the tfdA gene encodes an α-ketoglutarate-dependent dioxygenase that catalyzes the initial cleavage of the ether linkage in 2,4-D, a crucial first step in its degradation. nih.govmdpi.comnih.gov While much of the research has focused on 2,4-D, the enzymes encoded by tfd genes also exhibit activity towards dichlorprop.

Studies have revealed a significant diversity in tfd gene sequences and organization among different bacterial strains. researchgate.net For example, while some bacteria possess tfdA genes with high homology to the canonical sequence from Cupriavidus necator JMP134 (pJP4), others harbor distinct versions or entirely different gene families. nih.govresearchgate.net In addition to the classic tfd genes, other gene clusters like rdpA and sdpA, also encoding α-ketoglutarate-dependent dioxygenases, have been identified and shown to be actively expressed in soil microbial communities during dichlorprop degradation. scilifelab.se For instance, in one study, the application of (R,S)-dichlorprop to soil led to a significant increase in the abundance of rdpA, sdpA, and tfdA genes, indicating the proliferation of bacteria carrying these genes. scilifelab.se

Furthermore, novel gene clusters, such as the cad genes found in Bradyrhizobium sp. strain HW13, have been discovered and shown to be responsible for 2,4-D degradation, highlighting the diverse evolutionary origins of these catabolic pathways. nih.gov The functional analysis of these genes, often through mutation studies, has been instrumental in elucidating their specific roles in the degradation pathway. For example, mutations in specific tfd genes in Ralstonia eutropha JMP134 have demonstrated their essentiality for growth on 2,4-D and MCPA. scispace.com

The table below summarizes some of the key genes involved in the degradation of dichlorprop and related phenoxyalkanoic acids.

| Gene/Gene Cluster | Encoded Enzyme/Function | Organism(s) where identified |

| tfdA | α-ketoglutarate-dependent dioxygenase (cleaves ether bond) | Cupriavidus necator JMP134, various soil bacteria |

| tfdB | 2,4-Dichlorophenol hydroxylase | Cupriavidus necator JMP134 |

| tfdC | Chlorocatechol 1,2-dioxygenase | Cupriavidus necator JMP134 |

| tfdD | Chloromuconate cycloisomerase | Cupriavidus necator JMP134 |

| tfdE | Dienelactone hydrolase | Cupriavidus necator JMP134 |

| tfdF | Maleylacetate reductase | Cupriavidus necator JMP134 |

| rdpA | (R)-dichlorprop dioxygenase | Delftia acidovorans MC1 |

| sdpA | (S)-dichlorprop dioxygenase | Sphingomonas herbicidovorans MH |

| cad genes | Alternative 2,4-D degradation pathway | Bradyrhizobium sp. strain HW13 |

Metabolic Intermediates and Pathways Elucidation

The microbial degradation of dichlorprop proceeds through a series of metabolic intermediates, ultimately leading to the mineralization of the compound. The pathway often mirrors that of the more extensively studied herbicide, 2,4-D. researchgate.net

The initial step in the degradation of dichlorprop by many bacteria is the cleavage of the ether bond, a reaction catalyzed by a dioxygenase enzyme. This results in the formation of 2,4-dichlorophenol (2,4-DCP) and propionate. researchgate.net The 2,4-DCP is then further hydroxylated to form 3,5-dichlorocatechol (3,5-DCC). researchgate.netresearchgate.net

The aromatic ring of 3,5-DCC is subsequently cleaved through an ortho-cleavage pathway, a common strategy in the degradation of chlorinated aromatic compounds. nih.gov This ring-cleavage step is catalyzed by a chlorocatechol 1,2-dioxygenase, leading to the formation of 2,4-dichloro-cis,cis-muconate. nih.govresearchgate.net This intermediate then undergoes a series of enzymatic transformations, including cycloisomerization, hydrolysis, and reduction, to yield intermediates of central metabolism, such as succinate (B1194679) and acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle. researchgate.net

In some cases, alternative metabolic routes may exist. For instance, in genetically modified plants expressing the tfdA gene, 2,4-D is degraded to 2,4-DCP, which is then conjugated to sugars, forming metabolites like DCP-(6-O-malonyl)-glucoside. regulations.govfao.org While this occurs in plants, it highlights the potential for different metabolic fates of the primary intermediate, 2,4-DCP.

The elucidation of these pathways has been achieved through a combination of techniques, including the identification of metabolic intermediates in culture extracts using methods like high-performance liquid chromatography (HPLC) and mass spectrometry, as well as through the functional characterization of the catabolic enzymes involved.

A simplified overview of the central metabolic pathway for dichlorprop degradation is presented below:

| Step | Substrate | Enzyme | Product |

| 1 | 2-(2,4-Dichlorophenoxy)propanoic acid | Dichlorprop dioxygenase | 2,4-Dichlorophenol + Propionate |

| 2 | 2,4-Dichlorophenol | 2,4-Dichlorophenol hydroxylase | 3,5-Dichlorocatechol |

| 3 | 3,5-Dichlorocatechol | Chlorocatechol 1,2-dioxygenase | 2,4-Dichloro-cis,cis-muconate |

| 4 | 2,4-Dichloro-cis,cis-muconate | Chloromuconate cycloisomerase | 2-Chlorodienelactone |

| 5 | 2-Chlorodienelactone | Dienelactone hydrolase | 2-Chloromaleylacetate |

| 6 | 2-Chloromaleylacetate | Maleylacetate reductase | Maleylacetate |

| 7 | Maleylacetate | Intermediates of the TCA cycle |

Biodegradation Kinetics and Rate-Limiting Factors

The rate at which dichlorprop is biodegraded in the environment is influenced by a multitude of factors. Studies have shown that the degradation of dichlorprop often follows first-order kinetics, with the rate of degradation being proportional to the concentration of the herbicide. tandfonline.com

The half-life of dichlorprop in soil can vary depending on soil properties. For instance, one study found that the half-life of S-dichlorprop was around 8 days, while the R-enantiomer was more persistent with a half-life of approximately 12-13 days. tandfonline.com The degradation was observed to be faster in soil with lower organic matter content. tandfonline.com The bioavailability of the herbicide is another critical factor. The form in which the herbicide is supplied (e.g., dissolved in a solvent versus in powder form) can affect its degradation rate. frontiersin.org

The initial concentration of the herbicide can also be a rate-limiting factor. High concentrations may be inhibitory to microbial activity, while very low concentrations may not be sufficient to induce the necessary catabolic enzymes. Furthermore, environmental conditions such as pH, temperature, and the availability of other nutrients can significantly influence microbial activity and, consequently, the rate of dichlorprop degradation. researchgate.net For instance, the degradation of 2,4-D by Cupriavidus pinatubonensis BJ71 was found to be optimal at a pH of 7.0 and a temperature of 30°C. nih.gov

Biotechnological Applications for Environmental Remediation

The ability of microorganisms to degrade dichlorprop and related phenoxyalkanoic acid herbicides has significant potential for biotechnological applications in environmental remediation. Bioremediation, the use of living organisms to clean up contaminated sites, offers a potentially cost-effective and environmentally friendly alternative to traditional physical and chemical treatment methods. nih.gov

One of the primary applications is the use of specific microbial strains or consortia to treat contaminated soil and water. Numerous bacteria capable of degrading dichlorprop and 2,4-D have been isolated and characterized, including species of Sphingomonas, Cupriavidus, and Achromobacter. researchgate.netnih.gov These microorganisms can be used in bioreactors or applied directly to contaminated sites to enhance the degradation of the herbicide. For example, the strain Cupriavidus gilardii T-1 has been shown to rapidly degrade 2,4-D and its analogues, highlighting its potential for bioremediation. researchgate.net

The isolation of microbial consortia, or groups of different microbial species that work together, has also been shown to be effective in dichlorprop degradation. nih.gov These consortia can exhibit more robust and efficient degradation capabilities than individual strains due to synergistic interactions between the different members.

Furthermore, the genetic information gleaned from studying dichlorprop-degrading microorganisms can be harnessed for biotechnological purposes. The catabolic genes, such as the tfd genes, can be used to develop genetically engineered microorganisms with enhanced degradation capabilities. This could involve introducing these genes into robust, environmentally-adapted bacterial strains or modifying the regulatory elements of the genes to ensure high levels of expression.

Another application is the development of biosensors for the detection of dichlorprop and other phenoxy herbicides in the environment. These biosensors could utilize the specific enzymes or regulatory proteins from the degradation pathways to provide a rapid and sensitive method for monitoring contamination levels.

The use of microbial degradation in conjunction with other technologies, such as phytoremediation (the use of plants to clean up contaminants), is another promising area. Genetically modifying plants with microbial catabolic genes, such as tfdA, can enhance their ability to take up and degrade herbicides from the soil. regulations.gov

Advanced Analytical Methodologies for Environmental Monitoring and Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For the analysis of 2-(2,4-Dichlorophenoxy)propan-1-ol and related compounds, both gas and liquid chromatography are extensively employed.

Gas chromatography, particularly when coupled with mass spectrometry (GC/MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like dichlorprop (B359615) and its metabolites. For acidic compounds such as dichlorprop, a derivatization step is often necessary to increase their volatility for GC analysis. This typically involves converting the acid to a more volatile ester, such as a methyl ester. epa.gov

In a typical GC/MS method for determining dichlorprop residues in soil, the analyte is extracted and then methylated. epa.gov The resulting methyl ester is then introduced into the GC system, where it is separated from other components on a capillary column, such as an HP-5 MS column. epa.gov The separated components then enter the mass spectrometer, which provides identification and quantification based on their mass-to-charge ratio. To mitigate interference from the sample matrix, alternative GC columns like a DB-1 or DB-1701 may be used. epa.gov The microbial transformation of methyl dichlorprop enantiomers in soil has also been monitored using gas chromatography with a Chirasil-Dex column for enantiomer separation. acs.org

Table 1: Example GC/MS Parameters for Dichlorprop Analysis

| Parameter | Condition |

| Column | HP-5 MS or equivalent |

| Derivatization | Methylation (e.g., with BF₃/methanol) |

| Detection | Mass Spectrometry (MS) |

| Application | Analysis of dichlorprop residues in soil |

Liquid chromatography (LC), especially when coupled with tandem mass spectrometry (LC/MS/MS), has become a preferred method for analyzing polar and non-volatile compounds, including phenoxy acid herbicides and their metabolites. This technique often eliminates the need for derivatization. shimadzu.com

Ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) offers enhanced resolution and sensitivity for the determination of phenoxyacetic acid herbicides and their transformation products in water. nih.gov A common approach involves using a reversed-phase column, such as a C18 column, with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution, often with additives like formic acid to improve peak shape and ionization efficiency. nih.govsielc.com For the analysis of dichlorprop in commercial formulations, a reversed-phase anion-exclusion mode on a core-shell mixed-mode column can be utilized. helixchrom.com LC/MS/MS methods have been successfully applied to determine dichlorprop enantiomers in natural waters with high sensitivity. nih.govresearchgate.net

Table 2: Illustrative LC/MS/MS Method Details for Dichlorprop Analysis

| Component | Specification | Reference |

| Technique | Ultra Performance Liquid Chromatography with Fluorescence Spectrometry | nih.gov |

| Column | Acquity BEH C18 | nih.gov |

| Mobile Phase | 0.1% formic acid in acetonitrile/water | nih.gov |

| Detection | Fluorescence after covalent chiral derivatization | nih.gov |

| Technique | Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS) | nih.govresearchgate.net |

| Column | Chiral column of permethylated α-cyclodextrin | nih.govresearchgate.net |

| Detection | Electrospray ionization in negative ion mode | nih.govresearchgate.net |

Dichlorprop is a chiral herbicide, meaning it exists as two enantiomers (mirror images) which can have different biological activities. mdpi.com Therefore, enantioselective analysis is important to understand its environmental behavior. Enantioselective chromatography is specifically designed to separate these enantiomers.

This can be achieved using chiral stationary phases (CSPs) in either GC or LC. For instance, the pentafluorobenzyl (PFB) esters of mecoprop (B166265) and dichlorprop have been separated on a glass column containing a modified cyclodextrin as a chiral selector. scispace.com In liquid chromatography, a chiral column of permethylated α-cyclodextrin has been used for the separation of dichlorprop enantiomers. nih.govresearchgate.net Another approach involves chiral derivatization, where the enantiomers are reacted with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. A method for the stereoselective determination of dichlorprop enantiomers in tea samples utilizes ultra-performance liquid chromatography with fluorescence spectrometry after covalent chiral derivatization. nih.gov

Spectroscopic Detection Methods (e.g., UV, Fluorescence)

Spectroscopic detectors are commonly used in conjunction with chromatographic techniques. UV-Vis detectors are widely used in HPLC for the analysis of phenoxy acid herbicides, with detection wavelengths typically set around 220-230 nm or 285 nm. cipac.orgnih.gov

Fluorescence detection offers higher sensitivity and selectivity for certain compounds. While dichlorprop itself is not strongly fluorescent, a method based on photochemically induced fluorescence has been developed. fao.orgresearchgate.net This involves UV irradiation of the analyte to form a fluorescent photoproduct, which can then be detected. researchgate.net This technique has been shown to be effective for determining dichlorprop in complex samples like tomato and fruit, as the background fluorescence from the matrix can be eliminated by the irradiation treatment. researchgate.net

Table 3: Spectroscopic Detection Parameters for Dichlorprop

| Detection Method | Wavelength/Conditions | Application Note |

| UV Detection | 220 nm, 229 nm | Used with HPLC for quantification. cipac.org |

| Photochemically Induced Fluorescence | UV irradiation for 6 minutes in 50% (v/v) methanol and pH 5 buffer | Generates a fluorescent photoproduct for sensitive detection. researchgate.net |

Sample Preparation and Extraction Techniques for Complex Matrices

Effective sample preparation is a critical step to isolate this compound and related compounds from complex environmental matrices like soil, water, and biological tissues, and to concentrate them to levels suitable for analysis.

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from liquid samples. For phenoxy acid herbicides in water, C18 or polymeric sorbents are commonly employed. epa.govnih.gov The pH of the water sample is typically adjusted to be acidic (e.g., pH < 2) to ensure the analytes are in their neutral form, which enhances their retention on the sorbent. obrnutafaza.hrresearchgate.net The retained compounds are then eluted with an organic solvent. obrnutafaza.hr

Liquid-liquid extraction (LLE) is another common method, particularly for water samples. The sample is acidified and then extracted with a water-immiscible organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297). scispace.comajol.info For solid samples like soil, techniques such as sonication with a solvent mixture or ultrasound-assisted extraction (UAE) can be used. epa.govmdpi.com A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has also been developed for the determination of dichlorprop-P in wheat. mdpi.com Supramolecular solvent-based microextraction (SUSME) is a newer technique that has been applied to the extraction of dichlorprop enantiomers from natural waters. nih.govresearchgate.net

Table 4: Overview of Sample Preparation Techniques

| Technique | Matrix | Key Steps | Reference |

| Solid-Phase Extraction (SPE) | Water, Tea | Acidification of sample, conditioning of C18 or polymeric cartridge, sample loading, elution with organic solvent. | epa.govnih.govnih.gov |

| Liquid-Liquid Extraction (LLE) | Water | Acidification of sample, extraction with an immiscible organic solvent (e.g., dichloromethane). | scispace.com |

| Ultrasound-Assisted Extraction (UAE) | Soil | Extraction with a solvent mixture (e.g., ACN/H₂O/acetic acid) using sonication. | mdpi.com |

| QuEChERS | Wheat | Solvent extraction, salting out, and dispersive solid-phase extraction (d-SPE) cleanup. | mdpi.com |

| Supramolecular Solvent-based Microextraction (SUSME) | Natural Waters | Extraction into a supramolecular solvent followed by re-extraction into a buffer. | nih.govresearchgate.net |

Development and Application of Biosensors for Specific Detection

Biosensors are analytical devices that combine a biological component with a physicochemical detector to offer rapid, specific, and often portable detection of target analytes. While the development of biosensors specifically for this compound is not widely reported, immunoassays, a type of biosensor, have been developed for the parent compound, dichlorprop.

A polarization fluoroimmunoassay has been described for the herbicide dichlorprop. acs.org Immunoassays are based on the highly specific binding between an antibody and its target antigen (in this case, dichlorprop). This specificity can allow for the detection of the target compound in complex matrices with minimal sample cleanup. While research on immunosensors for many herbicides is ongoing, they represent a promising area for the future of environmental monitoring of compounds like dichlorprop and its metabolites. mdpi.com

Method Validation, Sensitivity, and Specificity in Research Applications

The robust analysis of "this compound" and its parent compounds in environmental matrices is fundamentally reliant on thoroughly validated analytical methods. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose . This ensures that the data generated during environmental monitoring and research are reliable, accurate, and reproducible. Key parameters assessed during method validation include accuracy, precision, linearity, range, specificity, limit of detection (LOD), and limit of quantification (LOQ) researchgate.net.

Method Validation Parameters

The validation process involves a series of experiments to establish the performance characteristics of a method.

Accuracy : This refers to the closeness of a measured value to the true or accepted value. It is often evaluated through recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix and analyzed. The percentage of the analyte recovered is calculated. For pesticide residue analysis, mean recoveries are generally expected to fall within the 70-120% range nih.govdeswater.com. For example, a validated method for analyzing pesticide residues in aqueous environments showed recovery ranging from 85.3% to 107% researchgate.net. Another study on 2,4-Dichlorophenoxyacetic acid (2,4-D) in water samples reported recovery percentages between 95.98% and 115% deswater.com.

Precision : Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). A study validating a method for pesticide analysis in food reported precision with an RSD of less than 19% researchgate.net. In pharmacokinetic studies of 2,4-D, the intra- and inter-day precision ranged from 0.35% to 7.26% and 0.48% to 1.90%, respectively nih.gov.

Linearity and Range : Linearity demonstrates the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity . A high correlation coefficient (R²), typically greater than 0.99, is desired. Studies on related herbicides have demonstrated excellent linearity with R² values of 0.9999 over a calibration curve of 0.01–50 µg/L deswater.com and ≥ 0.9916 for various pesticides researchgate.net.

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected by the analytical instrument, but not necessarily quantified with accuracy . The LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy . These limits are critical in environmental monitoring, where contaminants are often present at trace levels. For the analysis of Dichlorprop-p and other related herbicides in soil, the LOQ has been established at 0.01 mg/kg, with calculated LODs ranging from 0.000222 to 0.000913 mg/kg epa.gov. In water analysis, methods have achieved LOQs for 2,4-D and its metabolites as low as 0.10 µg/L epa.gov, with some specialized methods reaching an LOQ of 0.01 µg/L deswater.com.

Table 1: Summary of Method Validation Parameters for Dichlorprop and Related Compounds

This table is interactive. You can sort and filter the data by clicking on the headers.

| Parameter | Matrix | Analyte/Compound Class | Value | Source |

| Accuracy (Recovery) | Water | Pesticides | 85.3% - 107% | researchgate.net |

| Water | 2,4-D | 95.98% - 115% | deswater.com | |

| Food (various) | Pesticides | 69% - 110% | researchgate.net | |

| Wheat, Linseed | Acidic Herbicides | 70% - 120% | nih.gov | |

| Precision (RSD) | Food (various) | Pesticides | 2% - 15% | researchgate.net |

| Rat Serum | 2,4-D | 0.35% - 7.26% (Intra-day) | nih.gov | |

| Water | 2,4-D | 0.19% - 6.72% | deswater.com | |

| Linearity (R²) | Water | Pesticides | 0.995 - 0.999 | researchgate.net |

| Water | 2,4-D | 0.9999 | deswater.com | |

| LOQ | Soil | Dichlorprop-p | 0.01 mg/kg | epa.gov |

| Water | 2,4-D | 0.10 µg/L | epa.gov | |

| Water | 2,4-D | 0.01 µg/L | deswater.com | |

| Cereal, Oilseed | Dichlorprop | 3 µg kg⁻¹ | nih.gov | |

| LOD | Soil | Dichlorprop-p | 0.000333-0.000335 mg/kg | epa.gov |

| Water | 2,4-D | 0.004 µg/L | deswater.com | |

| Water | 2,4-D | 0.07 µg L⁻¹ | nih.gov |

Sensitivity and Specificity in Research Applications

In research contexts, particularly those involving environmental fate and ecotoxicology, high sensitivity and specificity are paramount. Sensitivity is directly related to the method's LOD and LOQ, determining the lowest concentration of "this compound" that can be reliably detected and measured. This is crucial for studying its persistence, degradation pathways, and potential for bioaccumulation in various environmental compartments.

Specificity, or selectivity, is the ability of a method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components . For phenoxy herbicides like dichlorprop, a significant challenge to specificity arises from their chiral nature. Dichlorprop exists as a racemic mixture of two enantiomers, (R)-dichlorprop and (S)-dichlorprop nih.gov.

Research has shown that the biological activity and environmental behavior of these enantiomers can differ significantly. For instance, the herbicidal activity is primarily associated with the (R)-enantiomer (also known as Dichlorprop-p) epa.gov. Furthermore, microbial degradation in soil and water can be enantioselective, where one enantiomer is degraded faster than the other nih.govresearchgate.net. This differential behavior means that simply measuring the total concentration of dichlorprop can provide a misleading assessment of its environmental risk and persistence nih.gov.

To address this, advanced analytical methods with high specificity are required to separate and quantify individual enantiomers. This is typically achieved using chiral chromatography, most commonly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) nih.gov.

Table 2: Research Findings on Enantioselective Analysis of Dichlorprop

This table is interactive. You can sort and filter the data by clicking on the headers.

| Research Focus | Analytical Technique | Key Findings | Source |

| Enantioselective Degradation | HPLC with Chiral Stationary Phase (Nucleodex-α-PM column) | Sphingomonas herbicidovorans MH preferentially degrades (S)-dichlorprop over (R)-dichlorprop. | nih.gov |

| Environmental Fate | Chiral Chromatography | The S-enantiomer of dichlorprop persisted longer than the R-form in some soils, but shorter in others, showing soil-dependent enantioselectivity. | researchgate.net |

| Microbial Degradation | Chiral Chromatography | A marine microbial community was found to degrade only the R-enantiomer of dichlorprop, leaving the S-enantiomer unaffected. | researchgate.net |

| Uptake by Bacteria | HPLC with Chiral Stationary Phase | S. herbicidovorans possesses separate, inducible uptake systems for (R)- and (S)-dichlorprop. | nih.gov |

The development and validation of these enantioselective methods are critical for accurate environmental risk assessment and for fundamental research into the microbial ecology and biochemical pathways involved in the degradation of chiral pollutants like "this compound" and its parent compounds.

Molecular Interactions in Biological Systems and Cellular Responses

Mechanisms of Interaction with Cellular Components (e.g., Membranes, Proteins, Nucleic Acids)

The interaction of dichlorprop (B359615) with cellular components is multifaceted, targeting membranes, proteins, and nucleic acids, which can lead to a cascade of cellular responses.

Cell Membranes: Due to its lipophilic nature, the fungal membrane is a likely target for the action of 2,4-D, a related compound. plos.org Studies on 2,4-D have shown that it can cause damage to cells, leading to increased membrane permeability and decreased membrane fluidity. plos.org This is supported by observations in Saccharomyces cerevisiae cells where 2,4-D exposure led to decreased cell membrane fluidity. plos.org The interaction is thought to occur with the outer monolayer of the cell membrane, as observed in human erythrocytes exposed to 2,4-D, which induced significant shape changes. nih.gov The lipophilicity of these compounds facilitates their interaction with and potential disruption of the lipid bilayer of cell membranes. plos.orgnih.govrsc.org

Proteins: Dichlorprop and its analogs are known to interact with various proteins, which is a key aspect of their biological activity. The herbicidal action of dichlorprop is attributed to its ability to function as a synthetic auxin, leading to abnormal and excessive cell division and growth by increasing protein biosynthesis. wikipedia.org In plants, a primary target is the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis. acs.org The (R)-enantiomer of dichlorprop is particularly effective in targeting and attacking this enzyme. acs.org

Furthermore, studies on the enzymatic hydrolysis of dichlorprop methyl ester by Aspergillus niger lipase (B570770) have indicated that specific amino acid residues, namely histidine, arginine, and tryptophan, are essential for the lipase's catalytic activity and are involved in the interaction. nih.gov The enantiomers of dichlorprop interact differently with the lipase, with the (R)-enantiomer showing the strongest interaction. acs.org This highlights the stereospecificity of protein-chemical interactions.

Nucleic Acids: While direct binding to nucleic acids is not the primary mechanism of action, the genotoxic effects observed suggest an indirect interaction. For instance, sub-lethal concentrations of 2,4-D have been shown to cause DNA damage in Escherichia coli. nih.gov This damage is thought to be a consequence of oxidative stress induced by the compound.

Modulation of Biochemical Pathways and Enzyme Activities

The introduction of dichlorprop into a biological system can significantly alter various biochemical pathways, primarily through the inhibition or overstimulation of key enzymes.

As a synthetic auxin, dichlorprop disrupts the normal hormonal balance in susceptible plants, leading to uncontrolled growth. wikipedia.orgmt.gov This is achieved by increasing cell wall plasticity, protein synthesis, and the production of ethylene. wikipedia.org The resulting abnormal cell division and growth ultimately damage the plant's vascular tissues. wikipedia.org

Enzyme Inhibition and Modulation: A critical enzymatic target of dichlorprop in plants is acetyl-CoA carboxylase (ACCase), an essential enzyme in the biosynthesis of fatty acids. acs.org The inhibition of ACCase disrupts the production of lipids necessary for membrane integrity and other cellular functions.

In microorganisms, the degradation of dichlorprop involves a series of enzymatic reactions. The initial step is catalyzed by enantioselective alpha-ketoglutarate-dependent dioxygenases, encoded by the rdpA and sdpA genes. nih.gov The expression of these genes is upregulated in the presence of dichlorprop, indicating a direct modulation of this specific catabolic pathway. nih.gov

Studies on the effect of chemical modifiers on the activity of Aspergillus niger lipase during the hydrolysis of dichlorprop methyl have provided insights into the enzyme's active site. The results suggest the involvement of histidine, arginine, and tryptophan residues in the catalytic mechanism. nih.gov

Table 1: Effect of Chemical Modifiers on Aspergillus niger Lipase Activity This interactive table summarizes the findings on how different chemical modifiers affect the activity of the lipase enzyme, indicating the potential involvement of specific amino acid residues in its function.

Chemical Modifier Target Amino Acid Effect on Lipase Activity Reference Bromoacetic acid (BrAc) Histidine Loss of enzyme activity at higher concentrations, suggesting the involvement of histidine in the catalytic mechanism. acs.org N-bromosuccinimide (NBS) Tryptophan Rapid decrease in enzyme activity with increasing concentrations, indicating the essential role of tryptophan. acs.org 2,3-butanedione (BD) Arginine Significant loss of enzyme activity, suggesting arginine is essential for the lipase's function. acs.org Methanal Lysine (B10760008) No significant inactivation, indicating lysine residues are not essential for the lipase's primary catalytic activity. acs.org

Cellular Stress Responses and Oxidative Processes

Exposure to dichlorprop and its analogs can induce significant cellular stress, most notably through the generation of reactive oxygen species (ROS) and the subsequent oxidative damage to cellular components.

The presence of dichlorprop has been shown to cause a sudden increase in ROS in the green algae Scenedesmus obliquus. nih.gov This increase in ROS stimulates the antioxidant defense systems of the cell. nih.gov However, when the generation of ROS overwhelms the cell's antioxidant capacity, it leads to oxidative stress, which can impair subcellular structures and physiological functions, ultimately resulting in growth inhibition. nih.gov In the absence of other stressors, the herbicidally active (R)-enantiomer of dichlorprop induces a higher production of ROS compared to the (S)-enantiomer. nih.gov

In the fungus Umbelopsis isabellina, exposure to 2,4-D led to a decrease in catalase activity and an increase in thiobarbituric acid-reactive substances (TBARS), which are markers of lipid peroxidation and oxidative stress. plos.org This oxidative stress is believed to be a key component of the herbicidal activity of phenoxy herbicides. plos.orgresearchgate.net Damage to cells from the herbicide resulted in increased membrane permeability and decreased membrane fluidity. plos.org Furthermore, analysis of the fungal lipid profiles revealed an accumulation of triacylglycerols, a decrease in ergosterol (B1671047) content, and a significant rise in the level of sphingolipid ceramides, all indicative of a cellular stress response. plos.org24d.info

Genotoxicity and DNA Integrity in Model Organisms

The genotoxic potential of dichlorprop and its related compounds has been investigated in various model organisms, with some studies indicating a capacity to induce DNA damage and mutations.

Studies on 2,4-D have shown that it can be genotoxic in both somatic and germ-line cells of Drosophila. nih.gov In mammalian cell cultures, 2,4-D and its derivatives have been evaluated for their ability to induce chromosomal aberrations and gene mutations. While some studies on specific derivatives found no evidence of genotoxicity, others have demonstrated that 2,4-D can induce DNA damage. nih.gov For example, acute exposure to medium and high concentrations of 2,4-D induced DNA damage in the comet assay in rodents, and chronic exposure led to an increase in both micronuclei and DNA damage. nih.gov

In Chinese hamster ovary (CHO) cells, 2,4-D was found to induce a statistically significant enhancement of micronuclei at certain concentrations. unlp.edu.ar It also increased the genetic damage index in the single-cell gel electrophoresis (SCGE) or comet assay. unlp.edu.arunlp.edu.ar These findings suggest that 2,4-D and its analogs should be considered for their potential to compromise DNA integrity. The genotoxicity is often linked to the induction of oxidative stress, which can lead to DNA strand breaks and other forms of DNA damage.

Table 2: Genotoxic Effects of 2,4-D in Chinese Hamster Ovary (CHO) Cells This interactive table presents a summary of the genotoxic effects observed in CHO cells upon exposure to 2,4-D, highlighting the type of damage and the assays used for detection.

Endpoint Assessed Assay Used Observed Effect Reference Micronuclei (MNs) Induction Cytokinesis-Blocked Micronucleus (CBMN) Assay Statistically significant enhancement of MNs at a concentration of 10 μg/ml. nih.gov DNA Damage Single Cell Gel Electrophoresis (SCGE) / Comet Assay Increased genetic damage index at concentrations of 6 and 10 μg/ml. nih.gov Sister Chromatid Exchange (SCE) SCE Assay Significant dose-dependent increases in SCE. Mitotic Index - Reduction in mitotic index at higher doses.

Adaptative Cellular and Microbial Responses to Chemical Exposure

Cells and microorganisms have developed various adaptive responses to cope with exposure to xenobiotics like dichlorprop. These responses often involve the induction of specific metabolic pathways for detoxification and degradation.

In soil microorganisms, a key adaptive response to the presence of dichlorprop is the upregulation of genes encoding for enzymes that can break down the compound. The rdpA and sdpA genes, which encode for enantioselective dioxygenases responsible for the initial step of dichlorprop degradation, show increased expression upon exposure to the herbicide. nih.gov This indicates a specific microbial adaptation to utilize the compound as a source of carbon and energy. The degradation pathway typically involves the cleavage of the ether bond to form 2,4-dichlorophenol (B122985), which is then further metabolized. nih.govresearchgate.net

Fungi have also demonstrated the ability to degrade 2,4-D, with one of the main mechanisms being the production of intermediate metabolites like 2,4-dichlorophenol. researchgate.net In some cases, the herbicide can be adsorbed onto the fungal mycelium as part of the detoxification process. researchgate.net

In the fungus Umbelopsis isabellina, exposure to 2,4-D led to changes in the amino acid profile, with increased levels of leucine, glycine, serine, asparagine, and hydroxyproline (B1673980) during the exponential growth phase. plos.org These changes in amino acid metabolism could be part of a broader adaptive response to the stress induced by the herbicide. As the degradation of the herbicide progresses, the differences in the profiles of various tested compounds between the exposed and control samples diminish, suggesting a successful adaptation and detoxification by the fungus. plos.org24d.info

Ecological Impact and Environmental Dynamics

Environmental Distribution and Occurrence in Various Compartments (Soil, Water, Air)

The environmental distribution of 2-(2,4-Dichlorophenoxy)propan-1-ol is dependent on the application and subsequent breakdown of Dichlorprop (B359615). Dichlorprop itself is used to control broadleaf weeds in various agricultural and non-agricultural settings. wikipedia.org

Soil: Dichlorprop is non-persistent in soil, with its primary transformation route being biotransformation. prepchem.com The rate of degradation is influenced by soil type, pH, organic matter content, and microbial activity. nih.govnih.gov While the main degradation pathway of Dichlorprop in soil involves the cleavage of the side chain to form 2,4-DCP, other transformation products can occur. researchgate.net The presence of this compound in soil would therefore be expected in areas with a history of Dichlorprop application, although likely at low concentrations as a transient intermediate in the degradation process. Studies have shown that Dichlorprop residues can become bound to soil particles over time, reducing their extractability. nih.gov

Water: Dichlorprop has the potential to leach into groundwater and can enter surface water through spray drift and runoff from treated fields. prepchem.com In aquatic environments, it undergoes rapid transformation through phototransformation (photolysis) and biotransformation. prepchem.com The photochemical degradation of Dichlorprop in water is complex, yielding various photoproducts, including 2,4-dichlorophenol (B122985). nih.gov The occurrence of this compound in water bodies would be anticipated in agricultural regions with high Dichlorprop usage, though its detection may be infrequent due to its likely transient nature. The parent compound, 2,4-D, a closely related herbicide, has been frequently detected in rivers and streams. cdc.govmdpi.com

Air: The volatility of Dichlorprop itself is low, limiting its presence in the vapor phase. prepchem.com However, it can be present in the atmosphere associated with particulate matter, and drift from spray applications is a potential route of atmospheric entry. nih.gov The atmospheric half-life of related compounds like 2,4-D is relatively short due to degradation by hydroxyl radicals. nih.gov Consequently, the atmospheric concentration of this compound is expected to be negligible.

| Compartment | Key Processes | Persistence/Mobility | Potential for Metabolite Formation |

|---|---|---|---|

| Soil | Biotransformation, Adsorption | Non-persistent, potential for leaching | High, including 2,4-DCP and potentially this compound |

| Water | Phototransformation, Biotransformation | Rapid transformation, potential for runoff | High, various photoproducts and biodegradation metabolites |

| Air | Low volatility, degradation by hydroxyl radicals | Low persistence | Low |

Effects on Non-Target Biota and Ecosystem Function (e.g., microbial communities, plant growth, aquatic systems)

The ecotoxicological effects of this compound have not been extensively studied. However, the impact of its parent compound, Dichlorprop, and its primary metabolite, 2,4-DCP, on non-target organisms provides insight into its potential effects. It is important to note that metabolites of pesticides are not always less toxic than the parent compound. epa.gov

Microbial Communities: The application of Dichlorprop can alter the structure and diversity of soil microbial communities. researchgate.net While the herbicide can be a carbon source for certain microorganisms, leading to an increase in their populations, it can also have inhibitory effects on others. researchgate.net Studies on the related herbicide 2,4-D have shown that it can affect the growth of bacteria such as Escherichia coli. epa.gov The presence of this compound, as part of the mixture of Dichlorprop degradation products, could contribute to these shifts in microbial ecosystems.

Plant Growth: As a phenoxy herbicide, Dichlorprop is designed to be phytotoxic to broadleaf plants. wikipedia.org It mimics natural plant growth hormones, leading to uncontrolled growth and eventual death. wikipedia.org While the herbicidal activity is primarily associated with the parent acid, residual levels of Dichlorprop and its metabolites in soil and water can still pose a risk to non-target terrestrial and aquatic plants. derangedphysiology.com For instance, the R-enantiomer of Dichlorprop has been shown to decrease the fresh weight of Arabidopsis thaliana and cause disturbances in leaf morphology. derangedphysiology.com

| Organism Group | Observed Effects of Dichlorprop/2,4-DCP | Potential Implication for this compound |

|---|---|---|

| Microbial Communities | Alteration of community structure and diversity. researchgate.net | Contribution to shifts in microbial populations. |

| Non-target Plants | Phytotoxicity, growth inhibition, morphological changes. derangedphysiology.com | Potential for phytotoxic effects, although likely less potent than the parent compound. |

| Aquatic Invertebrates | Moderate toxicity from some Dichlorprop forms. derangedphysiology.com | Potential for toxicity to sensitive invertebrate species. |

| Fish | Toxicity varies with formulation; 2,4-DCP is toxic. derangedphysiology.comnih.gov | Potential contribution to the overall toxicity of Dichlorprop residues in water. |

Strategies for Environmental Mitigation and Remediation Technologies (e.g., bioremediation, advanced oxidation processes)

Mitigation and remediation strategies for contamination involving this compound would be part of a broader approach to manage contamination from Dichlorprop and other phenoxy herbicides.

Bioremediation: Bioremediation is a key strategy for the cleanup of soils and water contaminated with phenoxy herbicides. This process relies on the ability of microorganisms to degrade these compounds. Numerous bacterial and fungal strains capable of degrading 2,4-D and Dichlorprop have been isolated and identified, including species of Sphingomonas, Pseudomonas, and Cupriavidus. researchgate.net These microorganisms typically break down the herbicide into less harmful substances. The degradation pathway often involves the cleavage of the ether bond to produce 2,4-DCP, which is then further metabolized. researchgate.net Enhancing the activity of these indigenous microbial populations through biostimulation or introducing specific degrading strains (bioaugmentation) are potential bioremediation techniques.

Advanced Oxidation Processes (AOPs): Advanced Oxidation Processes are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater. AOPs involve the generation of highly reactive hydroxyl radicals (•OH) that can oxidize and break down complex organic molecules into simpler, less toxic compounds, and ultimately to carbon dioxide and water. Several AOPs have shown high efficiency in degrading 2,4-D and, by extension, would be effective against Dichlorprop and its metabolites. These processes include:

Ozonation (O₃): Treatment with ozone, sometimes combined with UV light (O₃/UV) or hydrogen peroxide (O₃/H₂O₂), is effective in degrading phenoxy herbicides. nih.gov

UV/H₂O₂: The combination of ultraviolet light and hydrogen peroxide generates hydroxyl radicals and has demonstrated high degradation rates for various pesticides.

Fenton and Photo-Fenton Processes: These methods use iron salts and hydrogen peroxide (Fenton) or iron salts, hydrogen peroxide, and UV light (Photo-Fenton) to produce hydroxyl radicals. The photo-Fenton process can be particularly effective.

These technologies offer promising solutions for the remediation of water resources contaminated with Dichlorprop and its degradation products, including this compound.

Concluding Remarks and Future Research Perspectives

Synthesis of Current Knowledge on 2-(2,4-Dichlorophenoxy)propan-1-ol and Related Compounds

Scientific literature is abundant with research on 2,4-Dichlorophenoxyacetic acid (2,4-D) and its close analog, 2-(2,4-Dichlorophenoxy)propionic acid (Dichlorprop or 2,4-DP), primarily due to their extensive use as selective herbicides since the 1940s. wikipedia.org24d.info These compounds function by mimicking the plant growth hormone auxin, leading to uncontrolled growth and subsequent death in broadleaf weeds. researchgate.net